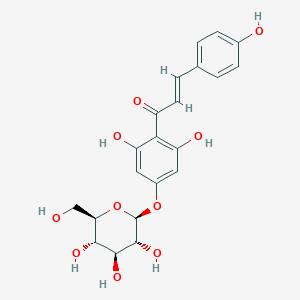

Chalconaringenin 4'-glucoside

説明

Structure

3D Structure

特性

分子式 |

C21H22O10 |

|---|---|

分子量 |

434.4 g/mol |

IUPAC名 |

(E)-1-[2,6-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C21H22O10/c22-9-16-18(27)19(28)20(29)21(31-16)30-12-7-14(25)17(15(26)8-12)13(24)6-3-10-1-4-11(23)5-2-10/h1-8,16,18-23,25-29H,9H2/b6-3+/t16-,18-,19+,20-,21-/m1/s1 |

InChIキー |

ZYUSTWOCCKABCY-JSYAWONVSA-N |

異性体SMILES |

C1=CC(=CC=C1/C=C/C(=O)C2=C(C=C(C=C2O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |

正規SMILES |

C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2O)OC3C(C(C(C(O3)CO)O)O)O)O)O |

製品の起源 |

United States |

Nomenclature and Structural Classification of Chalconaringenin 4 Glucoside Within Flavonoids

Chalconaringenin 4'-glucoside, also known as 2',4,4',6'-tetrahydroxychalcone 4'-O-beta-D-glucoside, is classified within the large and diverse group of plant secondary metabolites known as flavonoids. np-mrd.org Flavonoids are characterized by a basic C6-C3-C6 skeleton. encyclopedia.pub This fundamental structure consists of two six-carbon aromatic rings (an A-ring and a B-ring) connected by a three-carbon bridge. nih.gov

This compound belongs to the chalcone (B49325) subclass of flavonoids. encyclopedia.pubqmul.ac.uk Chalcones are open-chain flavonoids that have a characteristic 1,3-diaryl-2-propen-1-one backbone. qmul.ac.ukbohrium.com They are notable for being biosynthetic precursors to other classes of flavonoids. bohrium.comscielo.br The "naringenin" part of the name indicates its relationship to naringenin (B18129), a flavanone (B1672756) to which naringenin chalcone can spontaneously cyclize. foodb.cawikipedia.org

The "4'-glucoside" designation signifies that a glucose molecule is attached to the chalcone structure at the 4'-position via an O-glycosidic bond. np-mrd.org This makes this compound a phenolic glycoside and, more specifically, a flavonoid O-glycoside. np-mrd.org

Table 1: Structural Classification of this compound

| Classification Level | Description |

|---|---|

| Kingdom | Organic compounds |

| Super Class | Phenylpropanoids and polyketides |

| Class | Flavonoids nih.gov |

| Sub Class | Chalcones encyclopedia.pubqmul.ac.uk |

| Specific Compound | this compound np-mrd.org |

Overview of Chalcones in Phytochemistry and Biological Research

Chalcones are a significant class of compounds in phytochemistry and have been the subject of extensive biological research. nih.govscielo.br They are widely distributed in the plant kingdom, found in fruits, vegetables, and herbs. nih.govnih.gov In plants, they play a role in pigmentation and act as signaling molecules in plant-microbe interactions. scielo.br

The scientific interest in chalcones stems from their broad spectrum of biological activities. bohrium.comscielo.br Preclinical studies have investigated chalcones and their derivatives for a multitude of potential therapeutic applications. nih.gov Research has explored their activities as antimicrobial, anti-inflammatory, antioxidant, and anticancer agents, among others. nih.govnih.gov The biological activity of chalcones is often linked to the substitution patterns on their two aromatic rings. scielo.br The versatility of the chalcone (B49325) skeleton makes it a valuable starting point for the synthesis of new derivative compounds with potential pharmacological applications. bohrium.comscielo.br

Current Research Landscape and Gaps for Chalconaringenin 4 Glucoside

Precursors and Early Stage Biosynthetic Intermediates

The biosynthesis of this compound is rooted in the phenylpropanoid pathway, a major route for the production of a wide array of plant secondary metabolites. The primary precursors for the chalcone backbone are derived from both amino acid and fatty acid metabolism.

Phenylalanine : The process initiates with the amino acid L-phenylalanine. mdpi.com Phenylalanine ammonia-lyase (PAL), the first key enzyme of the phenylpropanoid pathway, catalyzes the deamination of phenylalanine to form cinnamic acid. researchgate.net

p-Coumaroyl-CoA : Following its formation, cinnamic acid is hydroxylated by cinnamate-4-hydroxylase (C4H) to produce p-coumaric acid. This intermediate is then activated by 4-coumarate-CoA ligase (4CL) to form the high-energy thioester, p-coumaroyl-CoA. researchgate.netnih.gov This molecule serves as the starter unit for the synthesis of the chalcone skeleton. researchgate.net

Malonyl-CoA : Three molecules of malonyl-CoA are required as extender units. researchgate.net Malonyl-CoA is a crucial intermediate in fatty acid synthesis and is formed by the carboxylation of acetyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase. youtube.com It serves as the two-carbon donor for the elongation of the polyketide chain during chalcone synthesis. nih.gov

Enzymatic Catalysis in this compound Formation

The assembly and modification of the chalcone structure are carried out by a sequence of specific enzymes.

Chalcone synthase (CHS) is the pivotal, first committed enzyme in the flavonoid biosynthetic pathway. nih.govwikipedia.org It is a type III polyketide synthase that catalyzes the sequential condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. nih.govfrontiersin.org The reaction involves a series of decarboxylation and condensation steps, ultimately leading to the formation of a linear tetraketide intermediate. nih.gov This intermediate then undergoes an intramolecular Claisen condensation to cyclize and form the characteristic open-chain chalcone structure, specifically 2',4,4',6'-tetrahydroxychalcone, also known as naringenin chalcone or chalconaringenin. ebi.ac.ukwikipedia.orgnih.gov

Once chalconaringenin is formed, it stands at a critical metabolic branch point. In many related flavonoid pathways, the enzyme chalcone isomerase (CHI) acts upon it. researchgate.net CHI catalyzes a stereospecific intramolecular cyclization of the chalcone's open C-ring, converting it into the tricyclic (2S)-flavanone known as naringenin. nih.govfrontiersin.orgnih.gov This step is fundamental for the synthesis of other major flavonoid classes like flavanones, flavonols, and anthocyanins. nih.gov While the formation of this compound requires the chalcone to remain uncyclized, the activity of CHI represents a significant competing pathway that channels the precursor away from chalcone glycosylation.

The final step in the formation of this compound is glycosylation. This reaction is catalyzed by enzymes from the Uridine (B1682114) Diphosphate (B83284) Glycosyltransferase (UGT) superfamily. nih.govjustia.com These enzymes transfer a sugar moiety, typically glucose, from an activated sugar donor like UDP-glucose to a specific hydroxyl group on the acceptor molecule. nih.gov In the case of this compound, a UGT specifically transfers a glucose molecule to the 4'-hydroxyl group of the chalconaringenin backbone. nih.gov This glycosylation step is crucial as it significantly enhances the water solubility and stability of the chalcone. nih.govmbl.or.kr Studies have demonstrated the successful biosynthesis of various chalcone β-D-glucosides using glycosyltransferases from sources like Bacillus subtilis. mbl.or.kr

Molecular and Genetic Regulation of this compound Biosynthesis

The biosynthesis of flavonoids, including this compound, is tightly regulated at the molecular and genetic levels, primarily through the control of gene expression for the biosynthetic enzymes. The expression of the chalcone synthase (CHS) gene, being the gatekeeper of the pathway, is particularly well-studied. nih.gov

Transcriptional Control : CHS gene expression is induced by a variety of developmental cues and environmental stimuli, including light (specifically UV light), wounding, and infection by phytopathogens. nih.gov This regulation allows plants to produce flavonoids for pigmentation, UV protection, and defense against microbes.

Regulatory Genes : The expression of flavonoid biosynthesis genes is orchestrated by complex interactions between different regulatory loci. nih.govnih.gov Transcription factor families such as MYB, basic helix-loop-helix (bHLH), and WD40-repeat proteins are known to be major regulators. mdpi.com These transcription factors can act individually or form complexes (like the MBW complex) to bind to promoter regions of structural genes like CHS, thereby activating or repressing their transcription. mdpi.com

Metabolic Feedback : The activity of CHS can also be regulated post-translationally. It has been shown to be noncompetitively inhibited by downstream flavonoid products, such as naringenin, suggesting a feedback mechanism to prevent the toxic accumulation of these compounds. wikipedia.org

Comparative Biosynthetic Analyses Across Biological Kingdoms

While flavonoid biosynthesis is a hallmark of plant secondary metabolism, pathways leading to similar compounds have been discovered in other organisms, notably bacteria and fungi.

Plants : In plants, the pathway is well-established, proceeding from phenylalanine through the phenylpropanoid pathway to generate p-coumaroyl-CoA, followed by the CHS-catalyzed condensation with malonyl-CoA to form chalconaringenin. nih.gov Subsequent isomerization by CHI is a common step leading to naringenin. nih.gov

Actinobacteria : The actinobacterium Streptomyces clavuligerus has been found to produce naringenin. nih.govmdpi.com The core function of CHS in condensing p-coumaric acid and malonyl-CoA units is conserved between plants and these bacteria. mdpi.com However, a key difference lies in the subsequent cyclization step. Instead of a chalcone isomerase (CHI), S. clavuligerus utilizes a P450 monooxygenase to catalyze the conversion of the chalcone intermediate to the flavanone (B1672756) naringenin. nih.govmdpi.com Phylogenetic analyses suggest that the CHS enzymes in plants and actinobacteria did not arise from a recent horizontal gene transfer event. mdpi.com

Fungi : Fungi also possess biosynthetic machinery capable of producing chalcones. nih.gov Some fungi utilize a large, multi-domain polyketide synthase (PKS) that differs from the smaller, single-domain Type III PKS (CHS) found in plants. nih.gov These fungal systems can also produce chalconaringenin, which can then be acted upon by a fungal chalcone isomerase to form (2S)-flavanones, demonstrating a parallel yet distinct evolutionary path to these plant-like metabolites. nih.gov

Structure Activity Relationships and Structural Modifications for Chalconaringenin 4 Glucoside

Elucidation of Key Structural Determinants for Bioactivity

The biological activity of chalconaringenin 4'-glucoside is intrinsically linked to its specific chemical architecture. The core chalcone (B49325) scaffold, consisting of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, is a privileged structure in medicinal chemistry, known for its association with various biological activities, including anti-inflammatory and anticancer effects. nih.gov The specific arrangement of substituents on this scaffold dictates the potency and selectivity of its interactions with biological targets.

The glycosylation pattern is another crucial factor. The presence of the glucose moiety at the 4'-position of chalconaringenin not only influences its solubility and pharmacokinetic properties but can also modulate its interaction with specific enzymes or receptors.

Furthermore, studies on related flavonoids have shed light on the importance of specific substitutions for certain bioactivities. For example, in the context of P-glycoprotein inhibition, a feature that can influence the multidrug resistance of cancer cells, the absence of hydroxyl groups at the 3' and 4' positions and an increased number of methoxylated substitutions have been shown to be beneficial. researchgate.net This suggests that modifications to the hydroxylation and methoxylation patterns of the chalcone rings could significantly impact bioactivity. The antioxidant activity of chalcones, which is linked to their potential as antimalarial agents, is also influenced by the hydroxyl substitution pattern. mdpi.com

Table 1: Key Structural Features of this compound and Their Influence on Bioactivity

| Structural Feature | Influence on Bioactivity |

| Chalcone Scaffold | Confers a wide range of biological activities, including anti-inflammatory and anticancer properties. nih.gov |

| Molecular Planarity | Contributes to the overall stability of the molecule, which can impact its biological interactions. acs.org |

| Intramolecular Hydrogen Bonding | Influences the conformational distribution and stability of the chalcone structure. acs.org |

| 4'-Glucoside Moiety | Affects solubility and pharmacokinetic properties, and can modulate interactions with biological targets. |

| Hydroxyl and Methoxyl Groups | Their presence, position, and number significantly impact activities such as P-glycoprotein inhibition and antioxidant potential. researchgate.netmdpi.com |

Strategies for Chemical Derivatization to Optimize Activity Profiles

To enhance the therapeutic potential of this compound, various chemical derivatization strategies have been explored. These modifications aim to improve potency, selectivity, and pharmacokinetic properties.

A primary strategy involves the synthesis of a series of analogues with varied substitution patterns on the aromatic rings. The Claisen-Schmidt condensation is a classical and widely used method for the synthesis of the chalcone scaffold, allowing for the introduction of diverse substituents on both aromatic rings. mdpi.comresearchgate.net This approach has been instrumental in creating libraries of chalcone derivatives for SAR studies. nih.gov For instance, the synthesis of chalcones with different methoxy (B1213986) substitutions has been a key strategy to probe their anticancer and anti-inflammatory activities. nih.gov

Another important derivatization strategy is the modification of the glycosidic linkage. The synthesis of novel mono- and di-O-β-D-glycopyranosyl chalcone analogues has been reported as a means to explore the impact of the sugar moiety on bioactivity. researchgate.net This can involve the reaction of the chalcone with acetylated sugar bromides followed by deacetylation using methods like the Zemplen's procedure. researchgate.net

The introduction of other functional groups, such as prenyl groups, has also been investigated. Prenylated chalcones have shown promising antifungal activities. frontiersin.org Green synthesis approaches, such as microwave-assisted synthesis, have been employed to produce these derivatives in a more efficient and environmentally friendly manner, significantly reducing reaction times compared to conventional methods. frontiersin.org

Furthermore, the creation of hybrid molecules, where the chalcone scaffold is combined with other pharmacophores, represents another avenue for derivatization. This approach aims to develop compounds with dual or synergistic modes of action.

Table 2: Chemical Derivatization Strategies for Chalcone Analogues

| Derivatization Strategy | Synthetic Method | Purpose |

| Ring Substitution | Claisen-Schmidt Condensation mdpi.comresearchgate.net | To explore the effects of different substituents on bioactivity and establish structure-activity relationships. nih.gov |

| Glycosidic Modification | Reaction with acetylated sugar bromides and subsequent deacetylation. researchgate.net | To investigate the role of the sugar moiety in biological activity. researchgate.net |

| Prenylation | Microwave-assisted green synthesis. frontiersin.org | To enhance specific activities such as antifungal effects. frontiersin.org |

Computational Approaches in Structure-Activity Correlation

Computational methods have become indispensable tools for understanding the structure-activity relationships of chalcones and for guiding the design of new derivatives. These in silico approaches provide valuable insights into the molecular interactions that govern biological activity.

Quantitative Structure-Activity Relationship (QSAR) studies are frequently employed to correlate the chemical structures of a series of compounds with their biological activities. mdpi.com Both two-dimensional (2D-QSAR) and three-dimensional (3D-QSAR) models have been developed for flavonoids and chalcones. researchgate.net These models can identify key molecular descriptors, such as electronic, steric, and hydrophobic properties, that are critical for a specific biological effect. researchgate.net For example, a 2D-QSAR model for flavonoid-mediated P-glycoprotein inhibition identified descriptors related to surface area and dipole moment as being important for activity. researchgate.net

Molecular docking is another powerful computational technique used to predict the binding mode of a ligand within the active site of a biological target, such as an enzyme or receptor. mdpi.comresearchgate.net Docking studies can help to elucidate the specific interactions, like hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. mdpi.com For instance, docking has been used to study the binding of chalcones to the active site of falcipain-2, a key enzyme in the malaria parasite. mdpi.com

Molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-receptor complex, allowing for the study of the stability of the binding pose over time. mdpi.com This can offer deeper insights into the binding mechanism and the conformational changes that may occur upon ligand binding.

Density Functional Theory (DFT) calculations are also utilized to investigate the electronic properties and conformational preferences of chalcone molecules. acs.org These calculations can help to rationalize the observed stabilities of different conformers and their potential for interaction with biological targets. acs.org

Table 3: Computational Approaches in Chalcone Research

| Computational Method | Application |

| Quantitative Structure-Activity Relationship (QSAR) | To correlate chemical structure with biological activity and identify key molecular descriptors. researchgate.netmdpi.com |

| Molecular Docking | To predict the binding mode and interactions of chalcones with biological targets. mdpi.commdpi.comresearchgate.net |

| Molecular Dynamics (MD) Simulations | To study the stability and dynamics of ligand-receptor complexes. mdpi.com |

| Density Functional Theory (DFT) | To investigate the electronic properties and conformational preferences of chalcone molecules. acs.org |

Synthetic Methodologies and Chemical Transformations of Chalconaringenin 4 Glucoside

Established Synthetic Pathways for Chalcone (B49325) Scaffold (e.g., Claisen-Schmidt Condensation)

The fundamental structure of chalconaringenin 4'-glucoside is the chalcone scaffold, which is most commonly synthesized through the Claisen-Schmidt condensation. researchgate.netnih.gov This reaction involves the base-catalyzed condensation of an appropriate acetophenone (B1666503) with a benzaldehyde (B42025) derivative. researchgate.netnih.gov

The general mechanism for the Claisen-Schmidt condensation involves the formation of an enolate from the acetophenone in the presence of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). youtube.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. The resulting aldol (B89426) addition product readily undergoes dehydration to yield the more stable α,β-unsaturated ketone, the chalcone. researchgate.net The reaction can be carried out in various solvents, including ethanol (B145695) and methanol, and reaction times can range from hours to days depending on the specific reactants and conditions. researchgate.netmdpi.com

For the synthesis of chalconaringenin, the required precursors would be a suitably protected 2',4',6'-trihydroxyacetophenone (B23981) and 4-hydroxybenzaldehyde. The subsequent glycosylation at the 4'-position would then yield this compound.

The Claisen-Schmidt condensation is a versatile and widely used method, with numerous variations and catalysts being explored to improve yields and reaction conditions. nih.gov These include the use of solid catalysts and different base systems. nih.gov

Advanced Synthesis Techniques (e.g., Microwave-Assisted Synthesis)

To overcome the limitations of conventional heating methods, such as long reaction times, advanced synthesis techniques like microwave-assisted synthesis have been successfully applied to the production of chalcones. mdpi.comscholarsresearchlibrary.com Microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields. scholarsresearchlibrary.comfrontiersin.org

In a typical microwave-assisted Claisen-Schmidt condensation, the reactants and a catalyst are placed in a microwave reactor and irradiated at a specific temperature and power for a short duration. mdpi.comfrontiersin.org This method has been used to synthesize a variety of chalcone derivatives with high efficiency. mdpi.comscholarsresearchlibrary.com For instance, ferrocenyl chalcones have been synthesized in 1-5 minutes with yields of 78-92% using microwave irradiation, compared to 10-40 hours and 71-87% yield with conventional heating. frontiersin.org The use of solvent-free conditions in conjunction with microwave irradiation further enhances the green credentials of this method. nih.gov

The application of microwave-assisted synthesis for the glycosylation step to produce this compound is also a promising area of research, potentially offering a more efficient route to the final product.

Chemical Reactivity and Potential for Novel Transformations

The chemical reactivity of this compound is primarily dictated by the functional groups present in its structure: the α,β-unsaturated ketone of the chalcone backbone, the phenolic hydroxyl groups, and the glucoside moiety.

The α,β-unsaturated carbonyl system is a key feature, making chalcones susceptible to Michael addition reactions. nih.govresearchgate.net This reactivity allows for the introduction of various substituents at the β-position, leading to the synthesis of a wide array of derivatives with potentially novel biological activities. The electron-withdrawing nature of the carbonyl group makes the double bond an electrophilic site, readily attacked by nucleophiles. researchgate.net

The phenolic hydroxyl groups can undergo reactions such as alkylation, acylation, and further glycosylation. The presence of the glucoside at the 4'-position influences the reactivity of the remaining hydroxyl groups. The glycosidic bond itself can be cleaved under acidic conditions or by specific enzymes.

Furthermore, the chalcone structure can serve as a precursor for the synthesis of other flavonoid classes, such as flavanones, through intramolecular cyclization reactions. wikipedia.orgacs.org The spontaneous or enzyme-catalyzed cyclization of naringenin (B18129) chalcone to naringenin is a well-known example in flavonoid biosynthesis. wikipedia.org This potential for transformation opens up avenues for creating a diverse library of flavonoid derivatives from this compound.

Green Chemistry Applications in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of chalcones to minimize environmental impact. nih.govrjpn.org These approaches focus on reducing waste, using less hazardous chemicals, and improving energy efficiency. rjpn.org

Several green methods for chalcone synthesis have been developed, including:

Solvent-free synthesis: Performing reactions without a solvent, often using grinding techniques or solid-supported catalysts, reduces volatile organic compound (VOC) emissions. propulsiontechjournal.com Grinding an equimolar mixture of a methyl ketone and an aldehyde with solid sodium hydroxide can produce chalcones in a few minutes. propulsiontechjournal.com

Use of alternative solvents: Employing environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG) can replace hazardous organic solvents. researchgate.net

Catalysis: The use of reusable solid catalysts, such as zeolites or hydrotalcites, can simplify product purification and reduce waste. nih.gov Biocatalysts, like enzymes, offer high selectivity and operate under mild conditions. rjpn.orgshd-pub.org.rs

Energy-efficient methods: As discussed previously, microwave-assisted synthesis and sonochemical methods (using ultrasound) can significantly reduce reaction times and energy consumption compared to conventional heating. nih.govrjpn.orgpropulsiontechjournal.com

Enzymatic glycosylation represents a green approach to the synthesis of chalcone glucosides, offering high regio- and stereoselectivity under mild conditions. nih.govmbl.or.kr The use of glycosyltransferases can directly attach a glucose moiety to a specific hydroxyl group on the chalcone scaffold, avoiding the need for protection and deprotection steps often required in chemical synthesis. nih.govmbl.or.kr

Analytical Methodologies for Detection, Isolation, and Characterization of Chalconaringenin 4 Glucoside

Extraction and Fractionation Techniques from Natural Sources

The initial step in studying Chalconaringenin 4'-glucoside from its natural origins, such as Antirrhinum majus and Sorghum sp., involves its extraction from the plant matrix. np-mrd.org This process is followed by fractionation to separate it from other co-extracted compounds.

Traditional Solvent-Based Extraction

Conventional solvent-based extraction methods are widely employed for the initial recovery of flavonoids like this compound from plant materials. The choice of solvent is critical and is dictated by the polarity of the target compound. mdpi.com For flavonoid glycosides, which are generally polar, solvents such as ethanol (B145695), methanol, and water are commonly used. mdpi.comscirp.org

The process often involves maceration, percolation, or Soxhlet extraction, where the plant material is soaked or continuously extracted with the chosen solvent. mdpi.com For instance, powdered rhizomes of Alpinia conchigera have been extracted with water at a 1:20 (w/v) ratio with gentle agitation overnight to obtain aqueous extracts containing various phytochemicals. scirp.orgscirp.org Similarly, ethanolic extractions are also performed. scirp.org The resulting crude extract is then typically filtered and concentrated under vacuum to yield a mixture of compounds from which this compound can be further purified. scirp.orgscirp.org

Modern Enhanced Extraction Methods

To improve extraction efficiency and reduce the use of organic solvents, modern techniques have been developed. These methods often offer advantages in terms of reduced extraction time and higher yields.

Ultrasonic-Assisted Extraction (UAE): This technique utilizes the mechanical effects of ultrasonic waves, such as cavitation and strong oscillations, to disrupt plant cell walls and enhance solvent penetration. researchgate.net This leads to a more efficient extraction of target compounds. researchgate.net The optimization of UAE parameters, including ultrasound power, extraction temperature, solvent-to-solid ratio, and extraction time, is crucial for maximizing the yield of glycosides. researchgate.net Deep eutectic solvents (DESs), a new class of green solvents, have been successfully used in combination with UAE for the extraction of glycosides. researchgate.net

Supercritical Fluid Extraction (SFE): SFE employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. mdpi.com CO2 is favored due to its non-toxic, non-flammable, and volatile nature, which simplifies its removal from the extract. mdpi.com By manipulating temperature and pressure, the solvating power of the supercritical fluid can be tuned to selectively extract specific compounds. mdpi.comnih.gov For instance, SFE has been performed on ground rhizomes using CO2 at pressures ranging from 300 to 550 bar and temperatures from 40 to 50°C. scirp.org The addition of a modifier, such as ethanol, can enhance the extraction of more polar compounds. nih.gov An online SFE system coupled with supercritical fluid chromatography and mass spectrometry (SFE-SFC-MS) has been developed for the efficient extraction and identification of carotenoids, demonstrating the potential for integrated analytical workflows. mdpi.com

Chromatographic Separation and Purification Strategies

Following extraction, chromatographic techniques are indispensable for the isolation and purification of this compound from the complex mixture of extracted phytochemicals.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): HPLC is a cornerstone technique for the separation and quantification of flavonoids. When coupled with a Diode-Array Detector (DAD), it allows for the simultaneous monitoring of absorbance at multiple wavelengths, providing preliminary identification based on the characteristic UV-Vis spectra of different flavonoid classes. researchgate.net Reversed-phase columns, such as C18, are commonly used for the separation of flavonoids. mdpi.comnih.gov Gradient elution with a mobile phase consisting of acetonitrile (B52724) and acidified water is often employed to achieve optimal separation of complex mixtures. mdpi.comptfarm.pl For instance, a method was developed to separate flavanones and chalcones using a gradient of acetonitrile in 0.1% phosphoric acid. ptfarm.pl HPLC-DAD has been instrumental in identifying naringenin (B18129) chalcone (B49325) and its glycosides as major phenolic compounds in various plant extracts. biocrick.com

Column Chromatography (CC): Column chromatography is a widely used technique for the preparative separation of compounds from a mixture. The choice of stationary phase (e.g., silica (B1680970) gel, Sephadex) and mobile phase is crucial for effective separation. This technique has been successfully used to isolate chalcones from the bark of Salix daphnoides. ptfarm.pl

Preparative Thin-Layer Chromatography (Prep-TLC): Preparative TLC is a valuable method for the small-scale purification of compounds, particularly for separating those with similar retention factors that are difficult to resolve by column chromatography. chemrxiv.org The compound of interest is applied as a band onto a thick layer of adsorbent (e.g., silica gel) on a glass plate. chemrxiv.org After development in a suitable solvent system, the band corresponding to the target compound is scraped off, and the compound is eluted from the adsorbent with a polar solvent. chemrxiv.org

Spectroscopic Analysis for Structural Elucidation

Once isolated, the precise chemical structure of this compound is determined using a combination of spectroscopic techniques.

UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is useful for preliminary identification. Chalcones exhibit a characteristic absorption band in the UV-Vis spectrum. For example, the cyclization of naringenin chalcone to its corresponding flavanone (B1672756) can be monitored by observing the decrease in the chalcone's characteristic band around 382 nm and the increase in the flavanone's band around 323 nm. researchgate.net The analytical wavelength for the quantification of chalcones has been determined to be 390 nm. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR): NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton. The chemical shifts and coupling constants in the NMR spectra are unique to the structure of this compound. For instance, the ¹H-NMR spectrum of a chalcone can show a characteristic doublet for the trans-alkenyl proton with a large coupling constant (J ≈ 15.5 Hz). researchgate.net The signals for the aromatic and sugar protons can also be assigned to confirm the structure. researchgate.net

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS): HRESI-MS provides the accurate mass of the molecule, which allows for the determination of its elemental composition. nih.gov The fragmentation pattern observed in the MS/MS spectrum provides further structural information, such as the nature of the sugar moiety and its point of attachment to the aglycone. nih.gov

Advanced Mass Spectrometry and Ion Mobility Techniques for Identification and Isomer Differentiation

Advanced mass spectrometry techniques offer enhanced sensitivity and specificity for the identification and characterization of flavonoids, including the differentiation of isomers.

Ultra-Performance Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-ESI-QTOF-MS): UPLC offers higher resolution and faster analysis times compared to conventional HPLC. When coupled with a QTOF mass spectrometer, it provides high-resolution mass data for both the parent ion and its fragments, enabling confident identification of compounds in complex mixtures. This technique has been used to analyze extracts and identify various flavonoids. mdpi.com

Infrared Multiple Photon Dissociation (IRMPD) Spectroscopy: IRMPD spectroscopy is an action spectroscopy method that can distinguish between isomers based on their unique infrared spectra in the gas phase. nih.gov While techniques like ion mobility spectrometry (IMS) and collision-induced dissociation (CID) may not always differentiate between isomers like naringenin and its chalcone, IRMPD has proven to be an effective method for their discrimination. nih.govacs.org The spectral range between 1400 and 1700 cm⁻¹ is particularly informative for distinguishing between these protonated isomers. nih.govacs.org

Ion Mobility-Mass Spectrometry (IM-MS): IM-MS separates ions based on their size, shape, and charge in the gas phase, providing an additional dimension of separation to mass spectrometry. nih.govspringernature.com This technique can be used to separate isomeric compounds that have the same mass-to-charge ratio but different three-dimensional structures. nih.gov Traveling wave ion mobility-mass spectrometry (TWIMS-MS) is a common implementation of this technique. acs.org However, in some cases, isomers like protonated naringenin and naringenin chalcone may exhibit identical drift times, making their separation by IMS challenging under certain experimental conditions. acs.org

Quantitative Analytical Techniques

Accurate quantification of this compound is crucial for various applications. HPLC-based methods are the most common for quantitative analysis. biocrick.comnih.govnih.gov

A validated HPLC method for the quantification of flavanones and chalcones in Salix species involves the hydrolysis of the glycosides to their respective aglycones, naringenin and eriodictyol, which are then quantified. nih.gov The method was validated for parameters such as limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and robustness. nih.gov For instance, the LOD for naringenin was found to be 0.77 µM. nih.gov HPLC-DAD is also widely used for the quantitative analysis of chalcones and their glycosides in various plant extracts. nih.govbiocrick.com

Interactive Data Tables

Table 1: Chromatographic and Spectroscopic Data for this compound and Related Compounds

| Compound | Analytical Technique | Key Findings |

| This compound | HPLC-DAD | Identified in eggplant extracts. biocrick.com |

| Naringenin Chalcone | UV-Vis Spectroscopy | Characteristic absorption band at ~382 nm. researchgate.net |

| Naringenin Chalcone | IRMPD Spectroscopy | Differentiated from its isomer, naringenin. nih.govacs.org |

| Flavanones and Chalcones | HPLC | LOD for naringenin was 0.77 µM. nih.gov |

Computational Chemistry and in Silico Modeling of Chalconaringenin 4 Glucoside

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in identifying potential biological targets for a ligand, such as Chalconaringenin 4'-glucoside, by simulating its interaction with the binding site of various proteins. The process involves predicting the conformation of the ligand and its placement within the target's binding pocket, followed by an estimation of the binding affinity using a scoring function. A higher docking score generally indicates a more stable protein-ligand complex. iabcd.org.in

While specific docking studies exclusively on this compound are not extensively detailed in the available literature, research on related chalcones and their aglycone, naringenin (B18129), provides a strong framework for understanding its potential interactions. For instance, docking studies on novel mono-chalcone compounds have identified their potential to bind to apoptosis-related proteins like BCL2, MDM2, and CASP3 in the context of breast cancer research. dntb.gov.ua In these studies, the chalcone (B49325) derivatives showed high binding affinities for the protein receptors. dntb.gov.ua Similarly, the aglycone naringenin has been evaluated in silico against enzymes of SARS-CoV-2, showing excellent binding scores compared to reference drugs. nih.gov

The interactions predicted by docking are multifaceted and include hydrogen bonds, hydrophobic interactions (pi-pi, alkyl, and pi-alkyl), and van der Waals forces. iabcd.org.inresearchgate.net The presence of the 4'-glucoside moiety on the Chalconaringenin scaffold is expected to significantly influence its docking behavior compared to the aglycone. The glucose unit adds considerable size, polarity, and hydrogen bonding capacity, which could allow for unique interactions with amino acid residues in a target's active site, potentially altering the binding affinity and specificity.

| Compound Type | Protein Target | Key Findings | Potential Interactions Noted |

|---|---|---|---|

| Mono-chalcone derivatives | BCL2, MDM2, CASP3 (Apoptosis proteins) | Compounds exhibited high binding affinities for the protein receptors. dntb.gov.ua | Hydrogen bonds, Hydrophobic interactions dntb.gov.ua |

| Naringenin (aglycone) | SARS-CoV-2 Spike Glycoprotein | Showed excellent binding score compared to the reference drug Remdesivir. nih.gov | Not specified nih.gov |

| Various Phytochemicals | Growth Factor Receptors (EGFR, FGFR, etc.) | Analysis of binding energy and interaction patterns. iabcd.org.in | Hydrogen bonds, pi-sigma, alkyl, pi-alkyl bonds iabcd.org.in |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

The stability of a docked complex, such as this compound bound to a target protein, can be assessed by analyzing several parameters throughout the simulation. Key metrics include the Root Mean Square Deviation (RMSD) of the protein and ligand atoms, the Root Mean Square Fluctuation (RMSF) of individual residues, the radius of gyration (RoG), and the number of intermolecular hydrogen bonds formed over time. nih.govrsc.org A stable complex is typically characterized by low and converging RMSD values, minimal fluctuations in key binding site residues, a compact structure (stable RoG), and persistent hydrogen bonding between the ligand and protein. dntb.gov.uamdpi.com

For example, MD simulations of mono-chalcone compounds with apoptosis-related proteins have demonstrated that the protein-ligand complexes were stable and compact, with negligible structural changes over a 100 ns simulation. dntb.gov.ua The flexibility of the chalcone scaffold and its substituents is a critical factor. The glycosidic bond in this compound introduces additional degrees of freedom, allowing for a range of conformations. MD simulations are crucial for exploring this conformational landscape and understanding how the glucose moiety orients itself within the binding pocket to optimize interactions, thereby confirming the stability of its binding mode. nih.gov

| Parameter | Description | Indication of Stability |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. nih.gov | Low, stable, and converging values for the protein-ligand complex. dntb.gov.ua |

| Root Mean Square Fluctuation (RMSF) | Indicates the flexibility of individual atoms or residues in the protein. nih.gov | Lower fluctuations for residues in the binding site, indicating stable ligand contact. nih.gov |

| Radius of Gyration (RoG) | Measures the compactness of the protein structure during the simulation. nih.gov | A stable RoG value suggests the protein maintains its folded state and compactness. nih.gov |

| Hydrogen Bond Analysis | Tracks the number and persistence of hydrogen bonds between the ligand and protein. mdpi.com | Consistent formation of hydrogen bonds indicates stable and favorable interactions. mdpi.com |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of a molecule like this compound. euroasiajournal.org These methods allow for the detailed study of its three-dimensional geometry, electronic structure, and chemical reactivity. chemrxiv.org

A key aspect explored for chalcones is their conformational preference. Due to rotation around the single bond connecting the carbonyl group and the α,β-unsaturated system, chalcones can exist in s-cis and s-trans conformations. acs.orgnih.gov Theoretical studies on various chalcones have consistently shown that the s-cis conformation is generally the most stable geometry. acs.orgresearchgate.net DFT calculations can precisely determine the energy difference between these conformers and the rotational barriers.

For this compound, DFT calculations would provide a detailed map of its electron distribution (molecular electrostatic potential), identify the most likely sites for electrophilic and nucleophilic attack, and quantify the influence of the glucose moiety on the electronic properties of the chalcone backbone. euroasiajournal.orgresearchgate.net Such calculations of quantum-chemical parameters can also be used to predict specific types of activity, such as antiradical properties. pharmpharm.ru

| Property | Computational Method | Insights Gained |

|---|---|---|

| Geometric Optimization & Conformational Analysis | DFT (e.g., B3LYP, M06-2X) euroasiajournal.orgresearchgate.net | Determination of the most stable 3D structure (e.g., s-cis vs. s-trans) and bond parameters. acs.orgresearchgate.net |

| Frontier Molecular Orbitals (FMO) | DFT euroasiajournal.org | Calculation of HOMO-LUMO energies and the energy gap (ΔE) to predict chemical reactivity and kinetic stability. euroasiajournal.org |

| Molecular Electrostatic Potential (MEP) | DFT researchgate.net | Identification of electron-rich and electron-poor regions, predicting sites for molecular interactions. researchgate.net |

| Natural Bond Orbital (NBO) Analysis | DFT/NBO euroasiajournal.org | Characterization of intramolecular charge transfer and hyperconjugative interactions that stabilize the molecule. euroasiajournal.orgresearchgate.net |

Metabolomics and Chemoinformatics Approaches for Biomarker Discovery

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. Coupled with chemoinformatics, it provides a powerful platform for identifying compounds like this compound in biological samples and discovering potential biomarkers. acs.org Untargeted metabolomics analyses aim to measure as many metabolites as possible from a sample, creating a comprehensive metabolic fingerprint. researchgate.net

In a notable study, "naringenin chalcone glucoside" was identified as a variable compound in untargeted metabolomics of different tomato fruit mutant lines. researchgate.net This demonstrates the utility of metabolomics in detecting the presence and relative abundance of this specific glycoside in a complex biological matrix.

Chemoinformatics tools are essential for processing the vast datasets generated by metabolomics. Multivariate statistical techniques like Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) are used to reduce the dimensionality of the data and identify the metabolites that contribute most significantly to the differences between sample groups. researchgate.net Through such analyses, this compound could be pinpointed as a compound that changes significantly under certain conditions, such as in response to genetic modification or disease, positioning it as a potential biomarker. researchgate.net Indeed, its aglycone, chalconaringenin, has been suggested as a potential biomarker for the consumption of foods like grapefruit, yellow wax beans, and wild carrots. foodb.cahmdb.ca The detection of the glucoside form through metabolomics strengthens the case for its use in similar applications.

Biotechnological Production and Metabolic Engineering of Chalconaringenin 4 Glucoside

Strategies for Enhanced Production in Engineered Biological Systems

A primary strategy involves increasing the intracellular availability of the direct precursor, naringenin (B18129) chalcone (B49325). The biosynthetic pathway for naringenin chalcone begins with the amino acid L-tyrosine or L-phenylalanine and involves several key enzymes, including phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), 4-coumarate-CoA ligase (4CL), and chalcone synthase (CHS). encyclopedia.pub Metabolic engineering efforts focus on upregulating the expression of genes encoding these enzymes. Advanced strategies include the use of feedback-inhibition-resistant enzyme variants, such as aroGfbr and tyrAfbr, which are key enzymes in the tyrosine synthesis pathway, to overcome natural cellular regulation and boost the pool of precursors like p-coumaric acid. nih.govnih.govresearchgate.net Simultaneously, knocking out genes for competing pathways, such as the repressor gene tyrR, can further direct metabolic resources toward the desired product. nih.govresearchgate.net

Another critical aspect is ensuring an adequate supply of the sugar donor, uridine (B1682114) diphosphate (B83284) glucose (UDP-Glc), which is essential for the final glycosylation step catalyzed by a glycosyltransferase (GT). Adding expensive UDP-Glc to the culture medium is not economically viable for large-scale production. A more effective strategy is to engineer the host to overproduce this cofactor internally. This is achieved by creating a whole-cell biotransformation system where the co-expression of enzymes like phosphoglucomutase (PGM) and UDP-Glc pyrophosphorylase (GalU) increases the intracellular concentration of UDP-Glc, thereby driving the glycosylation of the chalcone precursor. mbl.or.kr

Table 1: Strategies for Enhanced Production of Chalcone Glucosides

| Strategy | Target | Mechanism | Key Enzymes/Genes | Host System Example | Reference |

| Precursor Pathway Upregulation | Increased Naringenin Chalcone | Overexpression of biosynthetic genes and feedback-resistant enzymes. | PAL, C4H, 4CL, CHS, aroGfbr, tyrAfbr | Escherichia coli | encyclopedia.pubnih.govresearchgate.net |

| Cofactor Regeneration | Increased UDP-Glucose Supply | In-situ cofactor production to avoid external addition. | Phosphoglucomutase (PGM), UDP-Glc Pyrophosphorylase (GalU) | Escherichia coli | mbl.or.kr |

| Whole-Cell Biotransformation | Efficient Glycosylation | Use of intact microbial cells as catalysts for the final conversion step. | Glycosyltransferase (e.g., BsGT1) | Escherichia coli | mbl.or.kr |

| Co-Culture Engineering | Reduced Metabolic Burden | Dividing the biosynthetic pathway between two distinct microbial populations. | TAL, 4CL, CHS, CHI | Escherichia coli | nih.gov |

Heterologous Expression of Biosynthetic Genes

The foundation of producing Chalconaringenin 4'-glucoside in microorganisms is the heterologous expression of the required biosynthetic genes. mdpi.com This involves introducing genetic material from plants or other organisms into a microbial host, effectively creating a cellular factory for the compound. The choice of genes and the host organism are critical determinants of success.

The complete biosynthesis requires the functional expression of two sets of genes: those for the chalcone backbone and the one for the final glycosylation.

Chalcone Backbone Synthesis : This requires the pathway that converts a precursor like L-tyrosine into naringenin chalcone. The key enzymes are tyrosine ammonia (B1221849) lyase (TAL), 4-coumarate:CoA ligase (4CL), and chalcone synthase (CHS). nih.gov

Glycosylation : This final step involves the transfer of a glucose moiety to the 4'-hydroxyl group of naringenin chalcone. This is accomplished by a specific glycosyltransferase (GT). A notable example is the promiscuous glycosyltransferase BsGT1 from Bacillus subtilis ATCC 6633, which has been shown to efficiently catalyze this reaction. mbl.or.kr

Escherichia coli and Saccharomyces cerevisiae (baker's yeast) are the most common hosts for heterologous biosynthesis of flavonoids. nih.govmdpi.com E. coli is favored for its rapid growth and well-understood genetics, making it suitable for complex pathway engineering and whole-cell biotransformation. nih.govmbl.or.kr S. cerevisiae is also a robust host, particularly for expressing plant-derived pathways, as it is a eukaryote and can perform post-translational modifications that may be necessary for some enzymes. nih.govresearchgate.net Other hosts, such as Trichoderma reesei, are being developed for their ability to utilize waste biomass as a feedstock, potentially making the production process more sustainable. mdpi.com

Research has also shown that the physical interaction between biosynthetic enzymes can enhance metabolic flux. For example, studies on naringenin synthesis have found that chalcone synthase (CHS) can form a metabolic multi-enzyme complex with chalcone isomerase-like (CHIL) proteins. frontiersin.org This interaction helps to improve the efficiency of the CHS-catalyzed reaction and reduces the formation of unwanted side products, demonstrating the importance of not just expressing the genes, but also considering the structural and functional relationships between the enzymes. frontiersin.orgfigshare.com

Table 2: Key Enzymes for Heterologous Biosynthesis of this compound

| Enzyme | Function | Source Organism Example | Host Organism Example | Reference |

| Tyrosine Ammonia Lyase (TAL) | Converts L-tyrosine to p-coumaric acid | Rhodobacter sphaeroides | Escherichia coli | nih.gov |

| 4-Coumarate:CoA Ligase (4CL) | Activates p-coumaric acid to p-coumaroyl-CoA | Arabidopsis thaliana | Escherichia coli | nih.gov |

| Chalcone Synthase (CHS) | Condenses p-coumaroyl-CoA with malonyl-CoA to form naringenin chalcone | Petunia x hybrida | Escherichia coli | nih.gov |

| Glycosyltransferase (BsGT1) | Transfers glucose to the 4'-position of the chalcone | Bacillus subtilis | Escherichia coli | mbl.or.kr |

| Phosphoglucomutase (PGM) | Cofactor regeneration (Glucose-6-P ↔ Glucose-1-P) | Escherichia coli | Escherichia coli | mbl.or.kr |

| UDP-Glc Pyrophosphorylase (GalU) | Cofactor regeneration (Glucose-1-P → UDP-Glc) | Escherichia coli | Escherichia coli | mbl.or.kr |

Optimization of Fermentation and Biotransformation Processes

Once an engineered microbial strain is constructed, maximizing the product yield requires rigorous optimization of the fermentation or biotransformation conditions. This involves tailoring the culture medium and physical parameters to support robust cell growth and high catalytic activity.

For processes that produce the final compound de novo (from a simple carbon source like glucose), fermentation optimization is key. Studies on the production of the precursor naringenin in E. coli have shown that several factors are crucial. nih.govnih.govresearchgate.net The choice and concentration of carbon sources (e.g., glucose and glycerol), nitrogen sources, and supplements like fatty acids and potassium acetate (B1210297) can significantly impact the final titer. nih.govresearchgate.net Physical parameters such as pH and temperature are also critical. A common strategy is a temperature-shift, where cells are grown at an optimal temperature for biomass accumulation (e.g., 37°C) and then shifted to a lower temperature (e.g., 20-30°C) for the production phase to enhance protein stability and product formation. nih.govnih.gov The timing of induction with agents like IPTG must also be carefully controlled to balance the metabolic stress of heterologous protein expression with cell viability. nih.gov

In a whole-cell biotransformation process, where the engineered cells are used as catalysts to convert an externally supplied precursor, the focus is on optimizing the conversion step. In the production of chalcone glucosides using E. coli expressing the BsGT1 enzyme, the process involves growing and inducing the cells first. mbl.or.kr The precursor (e.g., 4'-hydroxychalcone) and glucose are then added to the culture for the biotransformation to occur. mbl.or.kr A study demonstrated high conversion rates under specific conditions: after inducing the cells with 0.5 mM IPTG, the biotransformation was carried out for 24 hours at 37°C. mbl.or.kr This approach led to very high yields, with the conversion of 4'-hydroxychalcone (B163465) (a compound analogous to naringenin chalcone) to its corresponding 4'-O-β-D-glucoside reaching 90.38%. mbl.or.kr

Table 3: Research Findings on Biotransformation of Chalcones to Glucosides

| Substrate | Product | Host System | Key Enzyme | Biotransformation Time (h) | Yield (%) | Reference |

| 4'-hydroxychalcone | Chalcone 4'-O-β-D-glucoside | E. coli BL21 (DE3) | BsGT1 | 24 | 90.38% | mbl.or.kr |

| 4'-hydroxy-4-methylchalcone | 4-methylchalcone 4'-O-β-D-glucoside | E. coli BL21 (DE3) | BsGT1 | 24 | 100% | mbl.or.kr |

| 4-hydroxy-4'-methoxychalcone | 4'-methoxychalcone 4-O-β-D-glucoside | E. coli BL21 (DE3) | BsGT1 | 24 | 74.79% | mbl.or.kr |

Chalconaringenin 4 Glucoside in Plant Biology and Ecosystem Interactions

Role in Plant Pigmentation and Developmental Processes (e.g., flower coloration)

Chalconaringenin 4'-glucoside, a type of chalcone (B49325), plays a significant role in the pigmentation of various plant tissues, most notably in flower petals. Chalcones are precursors in the flavonoid biosynthesis pathway and are themselves responsible for yellow to orange coloration in a number of plant species. The presence and accumulation of these pigments are key determinants of floral color, which in turn is crucial for attracting pollinators and ensuring successful reproduction.

The color imparted by chalconaringenin glucosides is often a bright, true yellow. This is in contrast to other yellow pigments like carotenoids. The specific shade and intensity of the yellow color can be influenced by the specific glycosylation pattern of the chalconaringenin molecule. While much of the literature focuses on the closely related compound, chalconaringenin 2'-glucoside, the 4'-glucoside variant is also a contributor to the yellow flavonoid pigments.

Research has identified the accumulation of chalconaringenin glucosides as the primary source of yellow color in the flowers of several ornamental plants. In these plants, the expression of genes in the flavonoid biosynthesis pathway is tightly regulated. Specifically, the activity of the enzyme chalcone isomerase (CHI) is often a critical control point. When CHI activity is low or absent, the precursor, chalconaringenin, accumulates rather than being converted into downstream flavonoids like flavanones and anthocyanins. This accumulation of chalconaringenin, which is then stabilized by glycosylation to form compounds like this compound, results in the visible yellow phenotype.

The table below summarizes findings on the role of chalconaringenin glucosides in the flower coloration of various plant species.

| Plant Species | Role of Chalconaringenin Glucoside | Research Findings |

| Carnation (Dianthus caryophyllus) | Primary pigment for yellow flower color. | In yellow carnation varieties, the expression of the chalcone isomerase (CHI) gene is often suppressed, leading to the accumulation of chalconaringenin 2'-glucoside. |

| Tree Peony (Paeonia species) | Contributes significantly to yellow and orange flower colors. | Isosalipurposide (a chalconaringenin 2'-glucoside) is a major yellow pigment. Its biosynthesis involves the enzyme chalcone 2'-glucosyltransferase. |

| Dahlia (Dahlia variabilis) | Contributes to the spectrum of yellow flower colors. | Along with other chalcones like butein and isoliquiritigenin, chalconaringenin derivatives are involved in producing various shades of yellow. researchgate.net |

| Japanese Morning Glory (Ipomoea nil) | Accumulates in mutants with pale yellow flowers. | Mutations in the chalcone isomerase (CHI) gene can lead to the accumulation of chalcone glucosides, resulting in a change from blue/purple to yellowish flowers. |

Contribution to Plant Defense Mechanisms and Stress Responses

This compound is a product of the flavonoid biosynthesis pathway, which plays a central role in plant defense against a variety of biotic and abiotic stresses. The key enzyme initiating this pathway is chalcone synthase (CHS). researchgate.net The expression of the CHS gene is often induced in response to environmental challenges, leading to an increased production of chalcones and other flavonoids that serve as protective compounds. researchgate.netnih.gov

When plants are subjected to stress, such as pathogen attack (fungi or bacteria), insect herbivory, or exposure to UV radiation, the synthesis of defense-related compounds is upregulated. researchgate.net Chalcones and their derivatives function as phytoalexins, which are antimicrobial and antifungal compounds produced by plants to inhibit the growth of invading pathogens. researchgate.netnih.gov The accumulation of these compounds at the site of infection or stress can create a chemical barrier that limits the spread of the pathogen or mitigates the damaging effects of the stressor. nih.gov

The general mechanism involves the plant recognizing a stress signal, which then triggers a signaling cascade that leads to the activation of defense-related genes, including chalcone synthase. nih.gov The resulting chalconaringenin can then be glycosylated to form this compound. Glycosylation often increases the stability and solubility of these compounds, allowing for their transport and storage within the plant cell, often in the vacuole, until they are needed.

The table below details the role of chalcone synthase and the resulting flavonoid products in response to various plant stressors.

| Stress Factor | Effect on Chalcone Synthase (CHS) | Resulting Defense Compounds and Mechanisms |

| Fungal/Bacterial Infection | Rapid induction of CHS gene expression at the site of infection. nih.gov | Accumulation of isoflavonoid and flavonoid phytoalexins which have antimicrobial properties, inhibiting pathogen growth. researchgate.netnih.gov |

| UV Radiation | Upregulation of CHS expression. researchgate.net | Production of flavonoids that act as UV protectants, absorbing harmful radiation and preventing DNA damage. researchgate.net |

| Wounding/Herbivory | Induction of CHS as part of the wound response. nih.gov | Synthesis of flavonoids that can act as insect repellents or feeding deterrents. researchgate.net |

| Abiotic Stress (e.g., drought, salinity) | Increased expression of CHS. | Production of flavonoids that function as antioxidants, helping to mitigate oxidative damage caused by stress. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。